molecular formula C23H22ClN3O4 B11229856 N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

Cat. No.: B11229856
M. Wt: 439.9 g/mol
InChI Key: PVGPPKLRMJFGPD-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound that features a quinoline core, a pyrrolidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process might start with the preparation of the quinoline core, followed by the introduction of the pyrrolidine ring and the functional groups. Specific reagents, catalysts, and solvents are used to facilitate these reactions under controlled conditions such as temperature, pressure, and pH.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors might be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Reaction with water to break chemical bonds.

Common Reagents and Conditions

Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, this compound might be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(3-CHLORO-4-METHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes or receptors, altering cellular pathways, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinoline derivatives or molecules with pyrrolidine rings and similar functional groups.

Uniqueness

What sets N-(3-CHLORO-4-METHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE apart is its specific combination of functional groups and structural features, which might confer unique chemical reactivity or biological activity.

Conclusion

N-(3-CHLORO-4-METHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a compound of significant interest due to its complex structure and potential applications in various fields

Properties

Molecular Formula

C23H22ClN3O4

Molecular Weight

439.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]acetamide

InChI

InChI=1S/C23H22ClN3O4/c1-31-20-9-8-15(12-18(20)24)25-21(28)14-27-19-7-3-2-6-16(19)17(13-22(27)29)23(30)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,25,28)

InChI Key

PVGPPKLRMJFGPD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCC4)Cl

Origin of Product

United States

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